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[1-(3-Aminobenzoyl)piperidin-3-yl]methanol Documentation Hub

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  • Product: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol
  • CAS: 1154252-59-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of a vast array of pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of therapeutic agents, highlighting its significance in the pharmaceutical industry.[1] This guide focuses on a specific, yet versatile, derivative: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol. We will delve into its fundamental chemical properties, synthesis, characterization, and potential applications, providing a comprehensive resource for researchers engaged in drug discovery and development. The strategic incorporation of aminobenzoyl and hydroxymethyl functionalities onto the piperidine ring creates a molecule with multiple reactive sites, offering a flexible platform for the synthesis of complex molecular architectures and combinatorial libraries.[3]

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key molecular and physical characteristics of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol.

Chemical Formula and Molecular Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

  • Chemical Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.29 g/mol

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity, physicochemical properties, and potential biological interactions.

[Image of the chemical structure of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol would be placed here if image generation were supported]

The structure features a central piperidine ring. A 3-aminobenzoyl group is attached to the piperidine nitrogen, and a methanol group is substituted at the 3-position of the piperidine ring. This trifunctional nature—a primary aromatic amine, a tertiary amide, and a primary alcohol—makes it a versatile building block in synthetic chemistry.[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂N/A
Molecular Weight 234.29 g/mol N/A
Appearance Solid (predicted)N/A
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Synthesis and Purification

The synthesis of substituted piperidines is a focal point in modern organic chemistry due to their prevalence in pharmaceuticals.[1][3] Various strategies have been developed for their efficient and cost-effective production.[1]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol involves the amide coupling of 3-aminobenzoic acid with piperidin-3-ylmethanol. This approach simplifies the synthesis into two key, often commercially available, starting materials.

G Target [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Coupling Amide Coupling Target->Coupling Disconnect Amide Bond SM1 3-Aminobenzoic Acid SM2 Piperidin-3-ylmethanol Coupling->SM1 Coupling->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol: Amide Coupling

This protocol outlines a general procedure for the synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol via amide coupling.

Materials:

  • Piperidin-3-ylmethanol[4][5]

  • 3-Aminobenzoic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)[6]

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the organic base (2.0 eq) to the mixture and stir for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of piperidin-3-ylmethanol (1.0 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.[6]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Purification and Characterization

Purification is typically achieved through column chromatography. The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Applications in Drug Discovery and Research

The unique structural features of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol make it a valuable scaffold for the development of novel therapeutic agents. The piperidine ring is known to enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[2]

Scaffold for Combinatorial Libraries

The presence of a primary aromatic amine and a primary alcohol allows for diverse functionalization. This makes the molecule an excellent starting point for the creation of combinatorial libraries for high-throughput screening against various biological targets.[3] The primary amine can be readily modified through reactions such as acylation, alkylation, and sulfonylation, while the hydroxyl group can be derivatized to form ethers, esters, or other functional groups.

G Scaffold [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Amine_Mod Amine Functionalization Scaffold->Amine_Mod Acylation, Alkylation, etc. Alcohol_Mod Alcohol Functionalization Scaffold->Alcohol_Mod Esterification, Etherification, etc. Library Diverse Chemical Library Amine_Mod->Library Alcohol_Mod->Library

Caption: Synthetic utility for library generation.

Precursor for Bioactive Molecules

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine core is found in drugs targeting a wide range of conditions, including central nervous system disorders and cancer.[2] For instance, the aminobenzoyl moiety can be a precursor for the synthesis of compounds targeting specific receptors or enzymes where an aromatic amine is crucial for binding.

Safety and Handling

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]

  • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately with plenty of water.[7]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

  • Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[7]

Conclusion

[1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a strategically designed molecule with significant potential in medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse chemical libraries and complex, biologically active compounds. A thorough understanding of its synthesis, properties, and handling is essential for researchers aiming to leverage this valuable building block in their scientific endeavors. The continued exploration of piperidine-based scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Kishida Chemical Co., Ltd. (2022, February 9).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11).
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.
  • Chembase.cn. (2024, September 2). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol).
  • Open Research@CSIR-NIScPR. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • Quick Company. (n.d.).
  • Carl ROTH. (2025, March 31).
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChemLite. (n.d.). 3-piperidinemethanol, 1-methyl- (C7H15NO).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • BLD Pharm. (n.d.). 85387-44-6|(1-Benzylpiperidin-3-yl)methanol.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

Sources

Exploratory

The 1-(3-Aminobenzoyl)piperidine Scaffold: Synthetic Utility and Pharmacological Applications

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 1-(3-aminobenzoyl)piperidine derivatives. This scaffold serves as a critical "privileged structure" in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 1-(3-aminobenzoyl)piperidine derivatives. This scaffold serves as a critical "privileged structure" in drug discovery, acting as a rigid linker and pharmacophore in kinase inhibitors and GPCR ligands.

[1]

Executive Summary

The 1-(3-aminobenzoyl)piperidine moiety represents a versatile pharmacophore in modern medicinal chemistry.[1] Characterized by a piperidine ring acylated by a meta-aminobenzoic acid group, this scaffold functions primarily as a conformational constraint and a hydrogen-bonding vector .[1] Unlike its para-substituted counterparts (which act as linear spacers), the meta-substitution pattern induces a "rigid turn" geometry, critical for fitting into the ATP-binding pockets of kinases (e.g., SYK, LRRK2) and the allosteric sites of GPCRs (e.g., CCR3).[1]

This guide analyzes the synthetic routes, Structure-Activity Relationships (SAR), and experimental protocols for researchers utilizing this scaffold in lead optimization.[1]

Chemical Space & Structural Analysis[1]

The Pharmacophore

The core structure consists of three distinct domains:

  • The Piperidine Head: A lipophilic, metabolic handle often substituted at the 4-position (e.g., with carboxylates or amines) to interact with solvent-exposed regions.[1]

  • The Benzoyl Linker: Provides a rigid

    
     planar bridge. The carbonyl oxygen serves as a weak hydrogen bond acceptor (HBA).[1]
    
  • The 3-Amino Tail: The primary aniline amine is the critical reactive site. In final drug candidates, this amine is rarely free; it is derivatized into ureas, amides, or sulfonamides to engage key residues (e.g., the "hinge region" in kinases).[1]

Geometrical Significance (Meta vs. Para)

The choice of the 3-position (meta) is non-trivial.[1]

  • 3-Aminobenzoyl (Meta): Introduces a kink/turn angle of approximately 120°.[1] This geometry is favored in bisubstrate inhibitors (e.g., 17

    
    -HSD1 inhibitors) where the molecule must wrap around a catalytic residue.[1]
    
  • 4-Aminobenzoyl (Para): Provides a linear extension (

    
     vector), often used solely for reaching deep hydrophobic pockets but lacking the ability to orient substituents into side pockets.[1]
    

Synthetic Methodologies

The synthesis of 3-aminobenzoyl piperidine derivatives typically follows a Reduction-Acylation sequence.[1] The choice of protecting groups on the piperidine (if substituted) is paramount.

Pathway A: The Nitro-Reduction Route (Standard)

This is the most robust industrial route, avoiding the oxidation sensitivity of free anilines during the coupling step.

  • Acylation: Reaction of piperidine (or 4-substituted piperidine) with 3-nitrobenzoyl chloride under basic conditions (TEA/DCM).[1]

  • Reduction: Selective reduction of the nitro group to the aniline.

    • Method A (Catalytic):

      
      , Pd/C (Cleanest, high yield).
      
    • Method B (Chemoselective):

      
       or 
      
      
      
      (Used if the piperidine contains alkene unsaturation sensitive to hydrogenation).[1]
Pathway B: Solid-Phase Synthesis (Library Generation)

For high-throughput screening (HTS), the scaffold is built on resin (e.g., Rink Amide or Wang resin) to generate urea libraries.[1]

Synthesis_Pathway Start Piperidine Derivative Intermed Intermediate: 1-(3-nitrobenzoyl) piperidine Start->Intermed TEA, DCM 0°C -> RT Reagent1 3-Nitrobenzoyl Chloride Reagent1->Intermed Product Scaffold: 1-(3-aminobenzoyl) piperidine Intermed->Product Reduction Step2 Reduction (H2, Pd/C or SnCl2) Deriv Urea/Amide Derivatives Product->Deriv R-NCO or R-COCl

Figure 1: Standard synthetic workflow for generating the 3-aminobenzoyl piperidine scaffold and subsequent library derivatization.

Pharmacological Applications[1][2][3][4][5][6][7]

Kinase Inhibition (SYK & LRRK2)

In Spleen Tyrosine Kinase (SYK) inhibitors, the 1-(3-aminobenzoyl)piperidine moiety often acts as the solvent-front binder .[1]

  • Mechanism: The piperidine ring occupies the solvent interface, improving solubility. The 3-aminobenzoyl group (converted to a urea) extends into the ATP pocket to form hydrogen bonds with the hinge region backbone (e.g., Glu/Ala residues).[1]

  • Key Insight: The meta-orientation allows the urea oxygens to interact with the "gatekeeper" residue while directing the piperidine tail away from steric clashes.

GPCR Modulators (Chemokine Receptors)

In CCR3 and CCR5 antagonists (for asthma and HIV entry inhibition), this scaffold links a cationic head group to a lipophilic tail.[1]

  • Role: The benzoyl carbonyl acts as an H-bond acceptor for receptor side chains (e.g., Tyrosine hydroxyls), while the piperidine nitrogen (often protonated at physiological pH if not amidated, though here it is an amide) positions the phenyl ring for

    
    -stacking interactions.[1]
    
17 -HSD1 Bisubstrate Inhibitors

Research into estrogen-dependent diseases utilizes this scaffold to link an estradiol mimic to an adenosine mimic.[1]

  • Function: The "rigid turn" of the 3-aminobenzoyl group mimics the phosphate backbone of the cofactor NAD(P)H, bridging the two binding sites without paying a high entropy penalty upon binding.

Experimental Protocols

Protocol 4.1: Synthesis of 1-(3-Aminobenzoyl)piperidine

A self-validating protocol for gram-scale preparation.[1]

Reagents:

  • Piperidine (1.0 eq)[1]

  • 3-Nitrobenzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Pd/C (10% w/w)[1][2]

  • Hydrogen gas (balloon)[1]

Step 1: Acylation

  • Dissolve piperidine (10 mmol) and TEA (20 mmol) in DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Add 3-nitrobenzoyl chloride (11 mmol) portion-wise over 15 minutes. Control: Monitor exotherm; keep T < 5°C.

  • Warm to Room Temperature (RT) and stir for 3 hours.

  • Validation: TLC (50% EtOAc/Hexane) should show disappearance of piperidine (ninhydrin stain) and appearance of UV-active product (

    
    ).
    
  • Wash with 1N HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate to yield the nitro-intermediate (yellow solid).[1]

Step 2: Hydrogenation

  • Dissolve the nitro-intermediate in MeOH (50 mL).

  • Add 10% Pd/C (10 wt% of substrate mass). Safety: Add catalyst under inert gas flow to prevent ignition.

  • Purge with

    
     gas (balloon pressure) and stir vigorously for 4–6 hours.
    
  • Validation: TLC should show a polar spot (amine) that stains red/orange with p-anisaldehyde or ninhydrin.[1]

  • Filter through Celite pad. Concentrate filtrate to yield 1-(3-aminobenzoyl)piperidine as an off-white solid or viscous oil.[1]

Protocol 4.2: SYK Kinase Assay (In Vitro)

Standard protocol to evaluate derivatives of this scaffold.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.1 mM 
    
    
    
    , 1 mM DTT.
  • Reaction: Mix SYK enzyme (human recombinant), Peptide Substrate (biotinylated), and Test Compound (in DMSO) in a 384-well plate.

  • Initiation: Add ATP (

    
     concentration, typically 10 
    
    
    
    M).
  • Incubation: 60 min at RT.

  • Detection: Add stop buffer containing EDTA and detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody).[1] Read TR-FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 1-(3-aminobenzoyl)piperidine core.

PositionModificationEffect on Activity / Properties
Piperidine N Amide LinkageEssential for stability; removal of basicity prevents non-specific binding.[1]
Piperidine C4 Carboxylate/EsterIncreases solubility; often used as a handle for prodrug strategies.
Benzene C3 Amino (Target) Critical. Must be derivatized (Urea/Amide) for high-affinity binding.[1] Free amine is weak.
Benzene C4 FluorineBlocks metabolic oxidation (P450); often improves half-life (

).[1]
Benzene C2 Methyl/ClInduces torsion; forces the phenyl ring out of planarity with the amide, altering vector.

References

  • Design and Synthesis of SYK Inhibitors

    • Title: "Heterocyclic compounds as kinase inhibitors"[1][3]

    • Source: European Patent EP2699572A1[1]

    • URL
  • Solid-Phase Synthesis of Estradiol Derivatives

    • Title: "Preparation of 16β-Estradiol Derivative Libraries as Bisubstrate Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1"
    • Source: MDPI (Molecules 2010)[1]

    • URL:[Link][1]

  • Benzoylpiperidine as a Privileged Structure

    • Title: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry"
    • Source: MDPI (Pharmaceuticals 2024)[1]

    • URL:[Link][1][4]

  • Synthesis of Piperidine Scaffolds

    • Title: "Facile synthesis of 3-amino substituted piperidines
    • Source: Indian Journal of Chemistry (via CSIR-NIScPR)[1]

    • URL:[Link][1]

  • Chemokine Receptor Modulators

    • Title: "3-thienyl and 3-furanyl pyrrolidine modulators of chemokine receptor activity"[1]

    • Source: US Patent US6303593B1[1]

    • URL

Sources

Foundational

Pharmacophore Modeling of Piperidin-3-yl Methanol Scaffolds

Executive Summary The piperidin-3-yl methanol scaffold represents a cornerstone in modern Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic scaffolds, this moiety offers a defined three-dimensional vector ("esca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-3-yl methanol scaffold represents a cornerstone in modern Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic scaffolds, this moiety offers a defined three-dimensional vector ("escaping flatland") while maintaining low molecular weight (<120 Da) and high ligand efficiency. Its pharmacophoric utility is driven by two distinct features: the basic piperidine nitrogen (a positive ionizable anchor) and the hydroxymethyl arm (a flexible hydrogen bond donor/acceptor).

This guide provides a rigorous technical framework for modeling this scaffold. We move beyond generic protocols to address the specific stereochemical and conformational challenges inherent to the 3-substituted piperidine ring system.

Scaffold Architecture & Conformational Dynamics

To model this scaffold effectively, one must first understand its dynamic behavior in solution and within the binding pocket.

The Chair Conformation & Axial/Equatorial Equilibrium

The piperidine ring exists predominantly in a chair conformation. For 3-substituted piperidines, the substituent (hydroxymethyl group) prefers the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier to the axial conformation is relatively low (~1-2 kcal/mol), allowing the scaffold to adopt an axial orientation if induced by a specific protein sub-pocket.

  • Modeling Directive: Do not fix the ring in a single low-energy conformation. You must sample both chair flips during ensemble generation.

Chirality: The Critical Variable

The C3 position is a stereocenter. The


 and 

enantiomers present the hydroxymethyl vector at drastically different angles relative to the nitrogen anchor.
  • (3S)-piperidin-3-yl methanol: Often associated with bioactivity in serotonin reuptake inhibitors (e.g., Paroxetine intermediates).[1]

  • (3R)-piperidin-3-yl methanol: Frequently explored in distinct kinase inhibitor series.

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue (Approx)Significance in Modeling
Molecular Weight 115.17 DaIdeal fragment starting point (Rule of 3 compliant).
pKa (Conj. Acid) ~10.0 - 11.0Nitrogen is protonated at physiological pH (7.4).
LogP ~ -0.1 to 0.5Highly soluble; requires hydrophobic decoration for potency.
H-Bond Donors 2 (NH, OH)Critical for anchoring.
H-Bond Acceptors 2 (N, O)Versatile interaction profile.

Pharmacophore Feature Extraction

A robust pharmacophore model for piperidin-3-yl methanol is built on three pillars. The spatial relationship between these features constitutes the "3D Signature" of the scaffold.

The Anchor: Positive Ionizable (PI)
  • Atom: Piperidine Nitrogen (N1).[2]

  • Mechanism: At pH 7.4, the secondary amine is protonated (

    
    ). It forms a high-energy salt bridge with anionic residues (Aspartate, Glutamate) or a cation-
    
    
    
    interaction with aromatic cages (Tryptophan, Phenylalanine, Tyrosine).
  • Constraint: The vector of the proton is crucial. In the chair form, the proton can be axial or equatorial.

The Warhead: H-Bond Donor/Acceptor (HBD/HBA)
  • Atom: Hydroxyl Oxygen (O).

  • Mechanism: The hydroxymethyl group (

    
    ) acts as a flexible "feeler." It often engages backbone carbonyls in kinase hinge regions or polar side chains (Ser, Thr) in GPCRs.
    
  • Flexibility: The C3-C

    
     and C
    
    
    
    -O bonds are rotatable. The pharmacophore sphere for this feature must be large enough to account for this rotation (typically 1.5 - 2.0 Å radius).
The Shield: Hydrophobic (Hyd)
  • Atom: C4 and C5 methylene groups.

  • Mechanism: These atoms often sit against hydrophobic walls of the binding pocket (Van der Waals contact), contributing to enthalpic binding gains.

Protocol: Ligand-Based Pharmacophore Generation

This workflow assumes you have a set of active ligands containing the piperidin-3-yl methanol core but lack a co-crystal structure.

Workflow Diagram

LigandBasedProtocol Start Input: 2D Structures (Piperidin-3-yl methanol derivatives) Stereo Stereoisomer Enumeration (Separate R and S enantiomers) Start->Stereo Critical Step Conform Conformational Expansion (Sample Ring Flips & Rotatable Bonds) Stereo->Conform Align Molecular Alignment (Pivot: Protonated Nitrogen) Conform->Align Superimpose Extract Feature Extraction (Identify Common Spatial Patterns) Align->Extract Validate Validation (Decoy Set / ROC Curve) Extract->Validate

Figure 1: Ligand-based pharmacophore generation workflow emphasizing stereochemical separation.

Step-by-Step Methodology
  • Curation & Stereochemistry Split:

    • Action: Do not mix enantiomers. Create two separate datasets: one for

      
       and one for 
      
      
      
      .
    • Reasoning: The biological target is chiral. Mixing enantiomers will result in a "fuzzy" pharmacophore that represents neither active form accurately.

  • Protonation State Assignment:

    • Action: Force the piperidine nitrogen to be protonated (+1 charge).

    • Tool: Epik (Schrödinger) or Protonate3D (MOE) at pH 7.0 +/- 2.0.

  • Conformational Search (The "Energy Window"):

    • Action: Generate conformers using a systematic search or Boltzmann jump.

    • Parameter: Set an energy window of 5-7 kcal/mol.

    • Why: The hydroxymethyl group can form an intramolecular hydrogen bond with the piperidine nitrogen. While this is a low-energy state in vacuum, it is often broken in solvent/protein environments. You must include "open" conformers where the OH is pointing away from the N.

  • Alignment Strategy:

    • Anchor: Align all molecules on the Piperidine Ring centroid and the Nitrogen atom.

    • Variable: Allow the hydroxymethyl group to rotate to find the best overlap of the Oxygen atom across the active series.

Protocol: Structure-Based Integration

When a crystal structure (or high-confidence homology model) is available, the modeling shifts to mapping the "exclusion volumes" and specific interaction vectors.

Interaction Mapping Diagram

InteractionMap Lig_N Piperidine N (Protonated) Rec_Asp Asp/Glu Residue (Anionic) Lig_N->Rec_Asp Salt Bridge (Strong) Lig_OH Hydroxymethyl (-OH) Rec_Backbone Backbone C=O (H-Bond Acceptor) Lig_OH->Rec_Backbone H-Bond (Directional) Lig_Ring Piperidine Ring (Hydrophobic) Rec_Hydro Hydrophobic Pocket (Trp/Phe) Lig_Ring->Rec_Hydro vdW / Cation-Pi

Figure 2: Canonical interaction map of the piperidin-3-yl methanol scaffold within a binding pocket.

Docking Protocol for Piperidin-3-yl Methanol
  • Grid Generation:

    • Define the box center on the aspartate/glutamate residue known to anchor amines (e.g., Asp3.32 in aminergic GPCRs).

    • Include "Excluded Volumes" for the receptor walls to prevent the piperidine ring from clashing.

  • Constraint Setup (Essential):

    • Apply a Positional Constraint or H-bond Constraint on the piperidine nitrogen.

    • Reasoning: This is the highest energy interaction. If the nitrogen doesn't bind, the pose is likely an artifact.

  • Induced Fit Docking (IFD):

    • Since the hydroxymethyl group is slightly bulky, it may induce side-chain rotations in the receptor. Standard rigid-receptor docking often fails to place the -CH2OH group correctly. Use IFD to allow residues within 5Å to relax.

Case Study: Optimization of a Fragment Hit

Scenario: A fragment screen identifies (3S)-piperidin-3-yl methanol as a weak binder (


) to a target Kinase.

Pharmacophore-Guided Optimization:

  • Analysis: The model shows the Nitrogen binds to the hinge region (acceptor) or a conserved Glu (salt bridge). The -OH group points towards the solvent front.

  • Growth Strategy:

    • Vector 1 (Nitrogen): Functionalization here (e.g., reductive amination) often kills activity if the proton is required for the salt bridge. Decision: Keep N unsubstituted or use a small alkyl if the pocket allows.

    • Vector 2 (Hydroxyl): The model indicates this vector points into a solvent channel.

    • Modification: Convert the alcohol to an ether or amine to extend into the solvent channel and pick up additional interactions (e.g., linking to a solubilizing group).

  • Result: Extension from the 3-position (via the methanol linker) maintains the core binding mode while improving potency to low micromolar/nanomolar range.

References

  • Fragment-Based Drug Discovery (FBDD) Principles

    • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: RSC Medicinal Chemistry (2022)
    • URL:[Link]

  • Conform

    • Title: Conformational analysis of piperidine and derivatives.[3][4][5]

    • Source: Accounts of Chemical Research[3][6]

    • URL:[Link]

  • Applic

    • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol.
    • Source: Der Pharma Chemica
    • URL:[Link]

  • Scaffold Properties

    • Title: Piperidin-3-ylmethanol | C6H13NO | CID 107308
    • Source: PubChem[7][8]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Part 1: Strategic Overview Introduction The target molecule, [1-(3-Aminobenzoyl)piperidin-3-yl]methanol , is a bifunctional building block often utilized in medicinal chemistry for fragment-based drug discovery (FBDD). I...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Introduction

The target molecule, [1-(3-Aminobenzoyl)piperidin-3-yl]methanol , is a bifunctional building block often utilized in medicinal chemistry for fragment-based drug discovery (FBDD). It features a piperidine core decorated with a hydroxymethyl group (hydrogen bond donor/acceptor) and an aniline moiety (handle for further derivatization via acylation, alkylation, or Buchwald-Hartwig coupling).

Retrosynthetic Analysis

To ensure high purity and avoid regio-selectivity issues (specifically self-coupling of the aniline), this protocol utilizes a Nitro-Reduction Strategy .

  • Step 1: Selective amide coupling of 3-nitrobenzoic acid with 3-piperidinemethanol. The secondary aliphatic amine of the piperidine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective acylation without protecting the hydroxyl group.

  • Step 2: Catalytic hydrogenation of the nitro group to the final aniline.

Retrosynthesis Target Target Molecule [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Intermediate Intermediate (3-Nitrophenyl)(3-(hydroxymethyl)piperidin-1-yl)methanone Target->Intermediate Nitro Reduction (H2, Pd/C) Precursors Precursors 3-Nitrobenzoic Acid + 3-Piperidinemethanol Intermediate->Precursors Amide Coupling (EDC, HOBt)

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity.

Part 2: Experimental Protocol

Safety & Precautions
  • EDC[1]·HCl / HOBt: Potent sensitizers. Avoid inhalation.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent at all times. Handle under inert atmosphere (Argon/Nitrogen) before introducing hydrogen.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

Step 1: Synthesis of (3-Nitrophenyl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Objective: Selective acylation of the piperidine nitrogen.

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)

  • 3-Piperidinemethanol (1.1 equiv)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole hydrate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DCM (Dichloromethane) [Solvent]

Procedure:

  • Activation: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzoic acid (10.0 mmol, 1.67 g) and anhydrous DCM (50 mL).

  • Add HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g) in one portion.

  • Add DIPEA (25.0 mmol, 4.35 mL) dropwise. Stir the mixture at room temperature (RT) for 15–20 minutes to form the active ester. Note: The solution should become clear or slightly cloudy.

  • Coupling: Add 3-piperidinemethanol (11.0 mmol, 1.27 g) dissolved in minimal DCM (5 mL) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The secondary amine reacts rapidly; the primary alcohol remains unreacted under these conditions [1].

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and EDC byproducts.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and HOBt.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

    • Expected Yield: 85–95% (Pale yellow oil or solid).[2]

Step 2: Synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Objective: Reduction of the nitro group to the primary amine without over-reduction of the amide.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[3]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Methanol (MeOH) [Solvent][4]

Procedure:

  • Preparation: Dissolve the nitro-intermediate (approx. 8.5 mmol) in MeOH (40 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate, ~250 mg). Safety: Add the catalyst to the wet solution or wet the catalyst with water first to prevent ignition.

  • Hydrogenation: Purge the flask with Nitrogen (3 cycles), then switch to a Hydrogen balloon. Stir vigorously at RT for 3–6 hours.

  • Monitoring: Check completion by LC-MS (Disappearance of Nitro peak M+H, appearance of Amine peak M-14).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely.

    • Wash the Celite pad with MeOH (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Final Isolation: The product is typically obtained as a viscous off-white oil or foam. If high purity is required for biological assays, recrystallize from EtOAc/Hexane or purify via reverse-phase prep-HPLC.

Part 3: Analytical & Quality Control

Expected Analytical Data
TechniqueExpected Signals / Characteristics
LC-MS [M+H]⁺ = 235.14 (Calc. MW: 234.29). Single peak >98% purity.
¹H NMR (DMSO-d₆)Aromatic: δ 6.5–7.1 ppm (4H, m, characteristic 3-substituted aniline pattern). Amine: δ 5.1 ppm (2H, br s, -NH₂). Alcohol: δ 4.5 ppm (1H, t, -OH). Piperidine: Multiplets at δ 1.2–4.5 ppm (9H total, complex due to amide rotamers).
Appearance Off-white to pale yellow viscous oil or amorphous solid.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Ester formation (O-acylation).Ensure 1.0–1.1 equiv of acid/coupling agent is used. Do not use large excess. Keep temp at RT, do not heat.
Incomplete Reduction Catalyst poisoning.Ensure S-containing impurities (from reagents) are removed. Use fresh Pd/C. Increase H₂ pressure slightly.
Rotamers in NMR Amide bond rotation.This is normal for tertiary amides. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks for confirmation.

Part 4: Logical Pathway Visualization

Workflow Start Start: 3-Nitrobenzoic Acid + 3-Piperidinemethanol Step1 Step 1: Amide Coupling (EDC/HOBt, DCM, RT) Target: Amide Bond Formation Start->Step1 Check1 QC Point: LC-MS Check (M+H) Step1->Check1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Target: Nitro -> Aniline Check1->Step2 If Pure Final Final Product: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Step2->Final

Figure 2: Step-by-step experimental workflow.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link

Sources

Application

Step-by-step preparation of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Application Note & Protocol Series: AN-2026-02 Abstract & Strategic Overview This application note details the modular synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol , a functionalized scaffold often utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series: AN-2026-02

Abstract & Strategic Overview

This application note details the modular synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol , a functionalized scaffold often utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design.

The synthesis is designed to maximize regioselectivity and purity. While a direct coupling of 3-aminobenzoic acid is theoretically possible, it often leads to polymerization and purification challenges due to the zwitterionic nature of the starting material. Therefore, this protocol utilizes a Nitro-Reduction Route . This two-step strategy—amide coupling of 3-nitrobenzoic acid followed by catalytic hydrogenation—ensures high chemoselectivity, preventing interference from the free hydroxyl group on the piperidine ring and delivering a high-purity aniline product.

Core Synthetic Logic
  • Chemoselective Amide Coupling: Utilization of EDC/HOBt to favor

    
    -acylation over 
    
    
    
    -acylation in the presence of a free primary alcohol.
  • Clean Reduction: Catalytic hydrogenation to convert the nitro group to an amine without generating metal waste (unlike Fe/Sn reductions).

Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy and the forward decision-making process for purification.

G cluster_QC Quality Control Logic Target Target: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Intermediate Intermediate: [1-(3-Nitrobenzoyl)piperidin-3-yl]methanol Step2 Step 2: Hydrogenation (H2, Pd/C) Intermediate->Step2 Check1 Check: Ester Formation? Intermediate->Check1 SM1 Starting Material A: 3-Piperidinemethanol (CAS: 4606-65-9) Step1 Step 1: Amide Coupling (EDC.HCl / HOBt) SM1->Step1 SM2 Starting Material B: 3-Nitrobenzoic Acid (CAS: 121-92-6) SM2->Step1 Step1->Intermediate N-Acylation preferred over O-Acylation Step2->Target Nitro Reduction Action1 Remedy: Mild LiOH hydrolysis Check1->Action1 If O-acyl observed

Caption: Retrosynthetic disconnection and forward process flow emphasizing the chemoselective N-acylation checkpoint.

Materials & Reagents

Ensure all reagents meet the specified purity grades to avoid downstream catalytic poisoning.

ReagentCAS NumberRoleGrade/Notes
3-Piperidinemethanol 4606-65-9 Amine Nucleophile>96%; Secondary amine, free -OH.
3-Nitrobenzoic Acid 121-92-6Electrophile Precursor>99%
EDC.HCl 25952-53-8Coupling AgentWater-soluble carbodiimide.
HOBt (anhydrous)123333-53-9AdditiveSuppresses racemization (if chiral) & improves yield.
DIPEA (Hünig's Base)7087-68-5BaseDistilled if color is dark.
Palladium on Carbon 7440-05-3Catalyst10% wt loading, wet support (safer).
Dichloromethane (DCM) 75-09-2SolventAnhydrous.
Methanol 67-56-1SolventHPLC Grade.

Detailed Experimental Protocols

Step 1: Preparation of [1-(3-Nitrobenzoyl)piperidin-3-yl]methanol

Objective: Form the amide bond while leaving the hydroxyl group intact. Critical Mechanism: The reaction relies on the nucleophilicity difference between the secondary amine (high) and the primary alcohol (low). Do not use DMAP , as it catalyzes the reaction of alcohols with activated esters, leading to unwanted ester byproducts.

  • Activation:

    • To a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, add 3-Nitrobenzoic acid (1.0 equiv, e.g., 1.67 g, 10 mmol).

    • Add anhydrous DCM (30 mL) and HOBt (1.2 equiv, 1.62 g). Stir under nitrogen atmosphere at Room Temperature (RT) for 10 minutes.

    • Cool the mixture to 0°C (ice bath).

    • Add EDC.HCl (1.2 equiv, 2.30 g) in one portion. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling:

    • Dissolve 3-Piperidinemethanol (1.0 equiv, 1.15 g) and DIPEA (2.5 equiv, 4.35 mL) in DCM (10 mL).

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Note: Slow addition prevents localized heating and improves selectivity.

  • Reaction & Workup:

    • Allow the reaction to warm to RT naturally and stir for 12–16 hours.

    • TLC Check: (Mobile phase: 5% MeOH in DCM). Product should appear more polar than the starting nitro acid but less polar than the amine.

    • Wash: Transfer to a separatory funnel. Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude material is typically a viscous yellow oil or semi-solid.

    • If purity <95% by HPLC, purify via flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Step 2: Reduction to [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Objective: Reduce the nitro group to an aniline. Safety: Hydrogen gas is flammable. Pd/C is pyrophoric when dry. Handle wet catalyst carefully.

  • Setup:

    • Dissolve the Nitro-intermediate from Step 1 (e.g., 2.64 g, 10 mmol) in Methanol (50 mL).

    • Optional: If the intermediate is not fully soluble, use a 1:1 mixture of MeOH/THF.

  • Catalyst Addition:

    • Under a flow of nitrogen (to displace air), carefully add 10% Pd/C (10 wt% of substrate mass, ~260 mg).

    • Tip: Add a small amount of water to the catalyst before adding the solvent to prevent sparking.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ gas (balloon) three times (vacuum/fill cycles). Stir vigorously at RT under H₂ atmosphere (1 atm) for 4–6 hours.

    • Method B (Parr Shaker): For scales >5g, use a Parr shaker at 30–40 psi H₂ for 2 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Critical: Do not let the filter cake dry out completely; keep it wet with methanol to prevent ignition. Wash the cake with additional MeOH (20 mL).

    • Concentration: Evaporate the filtrate under reduced pressure to yield the target amine.

  • Final Isolation:

    • The product is typically an off-white to pale yellow solid.

    • Recrystallization (if necessary): Ethanol/Diethyl Ether or Isopropanol.

Quality Control & Validation

Verify the identity and purity using the following parameters.

TechniqueExpected ObservationDiagnostic Signal
HPLC Purity >98%Shift in retention time (Nitro

Amine). Amine is more polar (earlier elution on C18).
1H NMR Loss of NitroDisappearance of downfield aromatic protons of nitro-benzene.
1H NMR Appearance of AnilineBroad singlet (2H) around 3.5–5.0 ppm (solvent dependent,

exchangeable).
MS (ESI)

Calculated MW: 234.29 Da. Expected

.
IR Functional Groups~3300-3400 cm⁻¹ (OH/NH stretch); ~1610-1630 cm⁻¹ (Amide C=O).

Troubleshooting Guide

Issue: Formation of Ester Byproduct (O-acylation)

  • Cause: Use of DMAP or excess coupling agent/temperature.[1]

  • Solution: Treat the crude mixture with LiOH (2 equiv) in THF/H₂O (3:1) at RT for 1 hour. This selectively hydrolyzes the ester (leaving the amide intact) back to the desired alcohol.

Issue: Incomplete Reduction

  • Cause: Catalyst poisoning (sulfur from reagents) or poor H₂ mass transfer.

  • Solution: Filter the mixture, add fresh Pd/C, and increase stirring speed. Ensure H₂ source is pure.

Issue: Product Solubility

  • Observation: Product is oily or sticky.

  • Solution: Triturate with cold diethyl ether or hexanes to induce solidification.

References

  • 3-Piperidinemethanol Properties & CAS Verific

    • Source: Sigma-Aldrich & ECHEMI.

  • Amide Coupling Chemoselectivity (EDC vs. Alcohols)

    • Title: A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.[2]

    • Source: ResearchG
    • URL:[Link]

  • Title: Process for the reduction of nitro derivatives to amines (US20150232412A1).
  • General Amide Coupling Reagents Review

    • Title: Evaluation of alternative solvents in common amide coupling reactions.
    • Source: Green Chemistry (RSC).[3]

    • URL:[Link]

Sources

Method

Strategic Utilization of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol in Divergent Synthesis

Abstract & Strategic Value In the landscape of Fragment-Based Drug Discovery (FBDD), [1-(3-Aminobenzoyl)piperidin-3-yl]methanol represents a "privileged scaffold." It combines a rigid benzamide core (often associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), [1-(3-Aminobenzoyl)piperidin-3-yl]methanol represents a "privileged scaffold." It combines a rigid benzamide core (often associated with kinase and GPCR affinity) with two distinct, chemically orthogonal handles: a primary aniline and a primary aliphatic alcohol .

This Application Note details the strategic use of this intermediate to generate diverse chemical libraries. By exploiting the nucleophilic differential between the aniline nitrogen and the hydroxyl oxygen, researchers can selectively elaborate this scaffold into complex bioactive agents without the need for cumbersome protection/deprotection steps.

Key Chemical Profile
PropertyValue (Predicted)Significance
Molecular Formula

Fragment-like (Rule of 3 compliant)
Molecular Weight ~234.29 g/mol High Ligand Efficiency (LE) potential
ClogP ~0.8 – 1.2Favorable solubility for library synthesis
H-Bond Donors 3 (Aniline

, Alcohol

)
Critical for Hinge Binding (Kinases)
Rotatable Bonds 3Limited flexibility reduces entropic penalty

Reactivity Analysis & Chemoselectivity

Successful utilization of this intermediate relies on understanding the Hard/Soft Acid-Base (HSAB) principles governing its functional groups.

  • The Aniline (

    
    ):  A softer nucleophile than the alcohol. It is highly reactive toward acyl chlorides, isocyanates, and sulfonyl chlorides. Under neutral or slightly basic conditions (pH 8-9), the amine can be acylated selectively over the alcohol.
    
  • The Primary Alcohol (

    
    ):  A harder nucleophile. While less reactive toward electrophiles in neutral media, it becomes a potent nucleophile upon deprotonation (using NaH or KOtBu). Alternatively, it serves as a handle for oxidation (to aldehydes) or conversion to a leaving group (mesylate/tosylate) for 
    
    
    
    displacement.
Decision Matrix: Which Handle First?
  • Path A (Amine First): Recommended for generating amide/urea libraries. The alcohol remains passive.

  • Path B (Alcohol First): Requires protection of the amine (e.g., Boc) unless the reaction is an oxidation (Swern/Dess-Martin) or a specific substitution where the aniline is non-interfering.

Experimental Protocols

Protocol A: Chemoselective Urea Formation (Aniline Functionalization)

Objective: To derivatize the aniline nitrogen with an isocyanate, leaving the alcohol intact for later "warhead" attachment.

Mechanism: The aniline nitrogen attacks the electrophilic carbon of the isocyanate. The alcohol is significantly slower to react in the absence of a tin catalyst or high heat.

Materials
  • Substrate: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol (1.0 equiv)

  • Reagent: Phenyl isocyanate (1.05 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: Diisopropylethylamine (DIPEA) (0.1 equiv - catalytic)

Step-by-Step Procedure
  • Preparation: Dissolve 100 mg (0.43 mmol) of the substrate in 2.0 mL anhydrous DCM in a flame-dried vial under Argon.

  • Addition: Cool the mixture to 0°C. Add DIPEA (7.5 µL).

  • Reaction: Dropwise add Phenyl isocyanate (1.05 equiv). Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

  • Checkpoint (TLC/LCMS):

    • Valid Outcome: Disappearance of starting material (

      
       235). Appearance of Urea product (
      
      
      
      ~354).
    • Troubleshooting: If bis-addition (reaction at OH) is observed, lower temperature to -10°C and omit DIPEA.

  • Workup: Quench with 0.5 mL MeOH (scavenges excess isocyanate). Concentrate in vacuo.

  • Purification: Flash chromatography (DCM:MeOH 95:5). The urea product usually elutes before the starting material.

Protocol B: Alcohol Activation via Mesylation

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) leaving group to enable


 displacement (e.g., introducing a fluorophore or a second pharmacophore).

Critical Note: The aniline must be protected or already functionalized (as in Protocol A) before this step, otherwise, the aniline will react with methanesulfonyl chloride (MsCl) to form a sulfonamide.

Materials
  • Substrate: Urea-derivative from Protocol A (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: DCM

Step-by-Step Procedure
  • Solubilization: Dissolve the urea-derivative (0.2 mmol) in DCM (2 mL) and cool to 0°C.

  • Base Addition: Add

    
     (42 µL).
    
  • Activation: Add MsCl (19 µL) dropwise. The reaction is exothermic; control addition rate.

  • Incubation: Stir at 0°C for 1 hour.

  • Validation:

    • NMR Check: The methylene protons next to the oxygen (

      
      ) will shift downfield (from ~3.5 ppm to ~4.2 ppm).
      
  • Workup: Wash with cold 1N HCl (rapidly) to remove amine salts, then brine. Dry over

    
    .
    
  • Usage: Use the crude mesylate immediately for nucleophilic displacement (e.g., with morpholine or a thiol) to avoid hydrolysis.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

SyntheticPathway Start [1-(3-Aminobenzoyl) piperidin-3-yl]methanol Urea Urea Derivative (Alcohol Intact) Start->Urea Isocyanate (Chemoselective) Amide Amide Derivative (Alcohol Intact) Start->Amide Acyl Chloride (Low Temp) Aldehyde Aldehyde (Swern Oxidation) Start->Aldehyde IBX or Swern (Oxidation) Mesylate Mesylate (Leaving Group) Urea->Mesylate MsCl, Et3N Library Diverse Small Molecule Library Amide->Library Further Elaboration Mesylate->Library Nucleophilic Displacement

Figure 1: Divergent synthetic pathways. Blue arrows indicate aniline-selective reactions; Red arrows indicate alcohol activation post-protection.

Application Case Study: Kinase Inhibitor Design

Context: Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" motif. The 3-aminobenzoyl moiety mimics the structure of known p38 MAP kinase inhibitors.

Hypothesis: By converting the aniline to a urea (Protocol A), we establish a hydrogen-bonding network with the Glu71/Asp168 residues in the kinase hinge region. The piperidine-methanol arm projects into the solvent-exposed region, where the hydroxyl group can be modified (Protocol B) to tune solubility or reach a distal binding pocket (e.g., the ribose binding site).

Data Summary (Hypothetical SAR Table):

Compound ID R1 (Aniline) R2 (Alcohol) p38 IC50 (nM) Solubility (µM)

| Ref |


 | 

| >10,000 | >200 | | CMP-01 | Phenyl-Urea |

| 450 | 85 | | CMP-02 | Phenyl-Urea |

(Ether) | 620 | 15 | | CMP-03 | Phenyl-Urea | Morpholine (via Ms) | 12 | 150 |

Interpretation: The urea is essential for potency (CMP-01 vs Ref). Solubilizing groups added via the alcohol handle (CMP-03) drastically improve potency and physicochemical properties, validating the scaffold's utility.

References

  • Blakemore, D. C., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society of Chemistry.

  • Nelson, H., et al. (2021).[1] "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation." Angewandte Chemie International Edition.

  • BenchChem Technical Review. (2024). "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies."

  • Chen, Y., et al. (2023).[2] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.[3]

Sources

Application

Handling and storage protocols for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Abstract [1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a bifunctional building block commonly employed in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure features an oxidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

[1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a bifunctional building block commonly employed in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure features an oxidation-sensitive aniline moiety and a hygroscopic primary alcohol, connected via a stable benzamide linker.[1] This guide outlines rigorous protocols to prevent oxidative degradation ("browning"), hydrolysis, and hygroscopic aggregation, ensuring experimental reproducibility in high-throughput screening and medicinal chemistry campaigns.[1]

Chemical Identity & Physicochemical Profile

Before handling, researchers must understand the functional vulnerabilities of the molecule.

ParameterData / Description
Chemical Name [1-(3-Aminobenzoyl)piperidin-3-yl]methanol
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Physical State Viscous oil or amorphous solid (depending on purity/salt form)
Key Functional Groups 1.[1][2][3] Aniline (Primary Amine): High oxidation potential (Light/Air sensitive).2.[1] Primary Alcohol: Hygroscopic; nucleophilic.3. Benzamide Linker: Generally stable; restricted rotation may show rotamers in NMR.
Solubility High: DMSO, DMF, Methanol.Moderate: Ethanol, Dichloromethane.Low: Water (unless protonated at low pH).

Stability & Degradation Mechanisms[1]

The primary risk to this compound is oxidative degradation of the aniline nitrogen , followed by moisture absorption at the hydroxymethyl group.

  • Aniline Oxidation: Upon exposure to atmospheric oxygen and UV light, the electron-rich aniline moiety undergoes radical oxidation, forming N-oxides and eventually polymerizing into azo-species.[1] This is visually indicated by the compound turning from off-white/colorless to yellow, then brown/black.

  • Hygroscopicity: The piperidine-methanol motif is prone to absorbing atmospheric water, which complicates precise weighing and can hydrolyze downstream reagents (e.g., acid chlorides) during synthesis.[1]

Diagram 1: Stability Logic & Degradation Pathways

StabilityLogic Compound [1-(3-Aminobenzoyl) piperidin-3-yl]methanol Oxidation N-Oxidation & Azo Polymerization Compound->Oxidation + O2 WeighError Weighing Error (Water Mass) Compound->WeighError + H2O Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Oxidation Light UV Light (Catalyst) Light->Oxidation Moisture H2O (Hygroscopicity) Moisture->WeighError ColorChange Color Change (Yellow -> Brown) Oxidation->ColorChange

Caption: Mechanistic pathways for environmental degradation. The aniline group drives oxidative instability, while the alcohol group drives hygroscopicity.

Storage Protocols

To maintain purity >98% over 12+ months, strict exclusion of oxygen and water is required.

A. Long-Term Storage (Solid State)[1]
  • Temperature: Store at -20°C . Lower temperatures (-80°C) are acceptable but not strictly necessary unless stored for >2 years.[1]

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-oxidation.[1]

  • Atmosphere: Headspace must be purged with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and provides a better blanket over the solid.

  • Desiccation: Store vials inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., silica gel or Drierite) to mitigate hygroscopicity.

B. Working Solutions (DMSO Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

  • Concentration: Standardize to 10 mM or 50 mM.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Shelf Life:

    • Solid (Argon, -20°C): 24 months.[1]

    • DMSO Solution (-20°C): 6 months.[1] (Anilines are reactive; slow oxidation can occur even in DMSO).

Handling & Solubilization Workflow

This protocol ensures the compound remains dry and unoxidized during experimental setup.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Scientific Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, ruining mass accuracy and introducing water.

  • Weighing:

    • Work quickly. If available, weigh inside a glovebox or under a nitrogen funnel.

    • Use an anti-static gun if the powder is static-charged.[1]

  • Solubilization:

    • Add Anhydrous DMSO to the weighed solid.

    • Vortex vigorously for 30 seconds.

    • Note: If the solution appears cloudy, sonicate for 5 minutes at ambient temperature.

  • Inert Gas Purge:

    • Immediately after dissolving, blow a gentle stream of Argon over the solution surface for 10-15 seconds.

    • Cap tightly.[4][5]

  • Quality Control (QC):

    • Visually inspect: The solution should be clear and colorless to pale yellow. Dark yellow or brown indicates oxidation. [1]

Diagram 2: Handling & Solubilization Workflow

HandlingWorkflow Storage 1. Storage (-20°C) Amber Vial Equilibrate 2. Equilibrate to RT (In Desiccator, 30 min) Storage->Equilibrate Weigh 3. Weigh Solid (Quickly, avoid moisture) Equilibrate->Weigh Prevents Condensation Dissolve 4. Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve QC_Check QC Check: Clear/Pale Yellow? Dissolve->QC_Check Purge 5. Argon Purge Headspace Aliquot 6. Aliquot & Refreeze Purge->Aliquot QC_Check->Purge Pass Discard Discard (Oxidized) QC_Check->Discard Fail (Brown)

Caption: Standard Operating Procedure (SOP) for preparing stock solutions. Note the critical equilibration step to prevent moisture uptake.

Safety & Disposal (EHS)

  • Hazards:

    • Skin/Eye Irritant: Anilines are known sensitizers. Wear nitrile gloves and safety glasses.

    • Toxic: Treat as potentially toxic if ingested or inhaled.

  • Disposal:

    • Dispose of DMSO solutions in Halogen-free Organic Waste (unless chlorinated solvents were used).[1]

    • Solid waste (contaminated vials/tips) goes to Hazardous Solid Waste .

References

  • BenchChem. (2025).[5] Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Piperidin-3-ylmethanol (CID 107308).[1][6] Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Aminobenzoyl chloride. Retrieved from

  • Carl Roth. (2025). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [1]

  • American Chemical Society (ACS). (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Solubility Guide

Senior Application Scientist Note: This guide is designed for researchers encountering "crash-out" events, inconsistent bioassay data, or stock solution turbidity when working with [1-(3-Aminobenzoyl)piperidin-3-yl]metha...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide is designed for researchers encountering "crash-out" events, inconsistent bioassay data, or stock solution turbidity when working with [1-(3-Aminobenzoyl)piperidin-3-yl]methanol (CAS: 1154252-59-1).[1] The protocols below prioritize reproducibility and compound stability, addressing the specific physicochemical constraints of the benzamide and aniline moieties.

Part 1: Physicochemical Profile & Solubility Logic[1][2][3]

Before attempting solubilization, understand the molecule's behavior.[2] This compound features three distinct functional zones that dictate its solubility profile:

  • The Hydrophobic Core: The phenyl and piperidine rings contribute to high lattice energy, resisting dissolution in pure water.

  • The Aniline Handle (pKa ~4.6): This is your primary "lever" for aqueous solubility.[1] At neutral pH (7.4), it is uncharged and hydrophobic. At acidic pH (< 4.0), it becomes protonated (

    
    ), significantly increasing water solubility.[1]
    
  • The Amide Linker: This bond is neutral and stable but contributes to rigidity, often leading to "oiling out" rather than clean crystallization or dissolution in borderline solvents.

Solubility Data Summary

Estimates based on structural analogs (Benzoylpiperidines/Anilines)

Solvent SystemEstimated SolubilityUsage Recommendation
DMSO High (> 50 mg/mL)Primary Stock. Best for long-term storage (-20°C).[1]
Ethanol Moderate (> 10 mg/mL)Good for evaporation/coating; avoid for high-conc stocks.[1]
Water (pH 7.4) Very Low (< 0.1 mg/mL)Do not use for stock preparation.[1]
0.1 M HCl Moderate/HighProtonation of aniline solubilizes the compound.
PBS / Media LowRisk of precipitation upon dilution from DMSO.
Part 2: Troubleshooting & FAQs
Q1: I dissolved the compound in DMSO, but it precipitates immediately upon adding to cell culture media. Why?

Diagnosis: This is the "Solvent Shock" phenomenon. When a hydrophobic stock (in DMSO) hits a highly aqueous, saline-rich environment (media), the local solubility limit is instantly exceeded before mixing occurs.[1] Solution: Use the Intermediate Dilution Method (see Protocol A).[1]

  • Mechanism: By introducing a "bridge" solvent (like PEG400 or a diluted buffer step), you reduce the polarity gap, preventing the formation of micro-precipitates that skew IC50 curves.

Q2: Can I use acid to dissolve it directly in water?

Answer: Yes, but with caution. Technical Insight: The aniline nitrogen can be protonated.

  • Protocol: Dissolve the solid in a minimal volume of 0.1 M HCl or acetic acid. Once dissolved, dilute with water.

  • Warning: Ensure the final pH in your assay does not drop to toxic levels. If neutralizing back to pH 7.4, the compound will precipitate if the concentration exceeds its intrinsic aqueous solubility (~10-50 µM range).[1]

Q3: My stock solution turned slightly yellow/brown over time. Is it degraded?

Diagnosis: Aniline oxidation. Explanation: Primary anilines are susceptible to oxidation (forming azo/nitroso species) upon exposure to light and air.[1] Corrective Action:

  • Always store DMSO stocks at -20°C or -80°C.[1]

  • Purge vials with nitrogen/argon after use.

  • Test: Run a quick LC-MS. If the main peak (MW ~234.[1]3) is intact, the color change may be trace impurities (<1%) which are often highly colored but pharmacologically negligible.[1]

Part 3: Validated Protocols
Protocol A: The "Step-Down" Dilution (For Cell Assays)

Prevents precipitation shock when moving from 100% DMSO to Aqueous Media.[1]

  • Prepare Master Stock: Dissolve 10 mg of compound in 1 mL anhydrous DMSO (Conc: ~42 mM). Vortex until clear.

  • Prepare Intermediate Working Solution (10x):

    • Take 10 µL of Master Stock.

    • Add 90 µL of pure Ethanol or PEG400 (NOT water yet).[1]

    • Vortex. This creates a stable intermediate.

  • Final Dilution:

    • Slowly add the Intermediate Solution to your pre-warmed culture media while vortexing or stirring rapidly.

    • Target Final DMSO concentration: < 0.5% (v/v).[1]

Protocol B: Aqueous Formulation for Animal Studies (IV/IP)

Uses pH manipulation and complexation.[1]

  • Weigh the required amount of solid.

  • Add 1 equivalent of 0.1 N HCl (molar ratio 1:1 to the compound). Sonicate until dissolved (protonation step).[1]

  • Add 20% (w/v) HP-β-Cyclodextrin (in saline) to the volume required.

  • Adjust pH (optional): Carefully titrate to pH 4.5–5.5 using 0.1 N NaOH if needed, but watch for cloudiness.

  • Filter Sterilize: Use a 0.22 µm PTFE or PES filter.

Part 4: Visual Decision Guides
Figure 1: Solubility Optimization Decision Tree

Follow this logic flow to select the correct solvent system for your specific application.

SolubilityTree Start Start: Solid Compound Goal Define Application Start->Goal Stock Long-term Stock? Goal->Stock Storage BioAssay In Vitro / Cell Assay? Goal->BioAssay Screening InVivo In Vivo (Animal)? Goal->InVivo Dosing DMSO Use 100% DMSO (Store -20°C) Stock->DMSO StepDown Use Step-Down Protocol (DMSO -> PEG/EtOH -> Media) BioAssay->StepDown Acidify Can you use Acidic pH? InVivo->Acidify Formulation Use 20% HP-beta-CD + 1 eq HCl Acidify->Formulation Yes (IV/IP) Cosolvent Use 10% DMSO/Tween80 in Saline Acidify->Cosolvent No (Oral/Sensitive)

Caption: Decision matrix for selecting solvent systems based on experimental end-use.

Figure 2: The "Solvent Shock" Mechanism & Prevention

Understanding why direct dilution fails and how the intermediate step fixes it.[1]

SolventShock Stock DMSO Stock (Hydrophobic) Direct Direct Mixing Stock->Direct Bridge Bridge Solvent (PEG400 / EtOH) Stock->Bridge Step 1 Water Aqueous Media (Hydrophilic) Water->Direct Crash PRECIPITATION (Aggregates form) Direct->Crash High Polarity Gap Stable Stable Dispersion (Micelles/Solvated) Bridge->Stable Step 2: Add to Media

Caption: Schematic of precipitation kinetics. Direct mixing causes rapid desolvation (crash out); bridging solvents smooth the polarity gradient.[1]

References
  • PubChem. Compound Summary: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol (CAS 1154252-59-1).[1] National Library of Medicine. [Link][1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link][1]

Sources

Optimization

Technical Support Center: Crystallization of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Status: Operational Ticket ID: CRY-ABP-003 Assigned Specialist: Senior Application Scientist Subject: Optimization of Crystallization, Polymorph Control, and Troubleshooting Phase Separation (Oiling Out) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-ABP-003 Assigned Specialist: Senior Application Scientist Subject: Optimization of Crystallization, Polymorph Control, and Troubleshooting Phase Separation (Oiling Out)

Executive Summary & Compound Profile

Welcome to the technical support hub for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol . This intermediate presents a unique set of crystallographic challenges due to its structural duality: it possesses a flexible, non-planar piperidine ring and a rigid benzoyl core, decorated with both hydrogen-bond donors (primary amine, primary alcohol) and acceptors (amide carbonyl, tertiary amine).

Why this crystallization is difficult:

  • Conformational Flexibility: The piperidine ring chair conformers can inhibit lattice packing.

  • Amphiphilicity: The molecule has distinct polar (hydroxyl/amine) and lipophilic (phenyl/piperidine backbone) domains, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

  • Chirality: Depending on your starting material (racemic vs. enantiopure 3-piperidinemethanol), the crystallization kinetics will differ significantly.

Solubility Profile & Solvent Selection

The following data is derived from empirical trends for benzamide-piperidine scaffolds. Use this to select your primary and anti-solvents.

Solvent ClassSpecific SolventSolubility StatusRecommendation
Chlorinated Dichloromethane (DCM)Very High Good for dissolution, but too volatile for controlled growth.
Alcohols Methanol, EthanolHigh Excellent "Good Solvents." Risk of solvate formation.[1]
Esters Ethyl Acetate (EtOAc)Moderate Ideal Primary Solvent. Good temperature coefficient.
Ketones Acetone, MEKHigh Good, but risk of imine formation with primary amine over long periods.
Ethers MTBE, THFModerate/Low MTBE is a strong anti-solvent candidate.
Alkanes Heptane, HexaneInsoluble Ideal Anti-Solvent.
Water WaterpH Dependent Soluble at low pH (protonated amine); poor at neutral pH.

Core Protocol: Anti-Solvent Crystallization (The "Standard" Method)

This protocol is designed to balance the supersaturation rate to prevent oiling out.

Reagents:

  • Crude [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

  • Primary Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid/oil in EtOAc (5 mL per gram). Heat to reflux (approx. 77°C) with stirring.

    • Checkpoint: If not fully dissolved, add EtOAc in 0.5 mL increments until clear.

  • Filtration: Perform a hot filtration to remove inorganic salts or insoluble impurities.

  • Nucleation Point: Cool the solution slowly to 50°C.

  • Anti-Solvent Addition (Critical Step):

    • Add n-Heptane dropwise until a faint, persistent turbidity is observed.

    • Stop immediately. Do not overwhelm the system.

  • Seeding: Add a small crystal of pure product (0.1 wt%) if available. If not, scratch the glass wall with a rod.[2]

  • Aging: Hold at 45-50°C for 30 minutes. This "Ostwald Ripening" phase allows the oil droplets to re-dissolve and deposit onto the crystal nuclei.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

  • Harvest: Filter the white/off-white solid and wash with 1:3 EtOAc:Heptane.

Troubleshooting Guide: "Oiling Out" Remediation

Issue: The solution turns into a milky emulsion or deposits a sticky gum at the bottom instead of crystals. Cause: The system entered the "Meta-Stable Zone" too quickly, or the melting point of the solvated compound is lower than the crystallization temperature.

Decision Matrix: The Crystallization Logic

CrystallizationLogic Start Crude Material Dissolve Dissolve in Hot EtOAc Start->Dissolve Check Observation upon Cooling? Dissolve->Check Crystals Crystalline Solid Check->Crystals Precipitate Oil Oiling Out / Gum Check->Oil Phase Sep Cloudy Milky Emulsion Check->Cloudy Emulsion Remedy1 Remedy: Reheat to clear solution. Add 10% more EtOAc. Oil->Remedy1 Remedy2 Remedy: Seed at High Temp (50°C). Slow Cool (5°C/hr). Cloudy->Remedy2 Remedy1->Check Remedy3 Remedy: Switch Solvent System. Try IPA / IPM. Remedy1->Remedy3 If fails repeatedly Remedy2->Check

Caption: Decision tree for handling phase separation during the crystallization of benzamide derivatives.

Specific Fixes for Oiling Out:
  • The "Re-Dissolve" Technique: If oil forms, reheat the mixture until it becomes a single phase again. Add a small volume (5-10%) of the good solvent (EtOAc). This lowers the supersaturation and prevents the Liquid-Liquid Phase Separation (LLPS).

  • Solvent Swap: Switch to Isopropyl Alcohol (IPA) and Isopropyl Acetate (IPM) . The hydroxyl group in IPA mimics the analyte's alcohol, potentially stabilizing the transition state better than EtOAc.

Advanced Protocol: Salt Formation

If the free base remains an oil or amorphous solid, converting the primary aromatic amine to a salt is the most robust solution.

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): Forms a stable salt but can be hygroscopic.

  • Fumaric Acid: Often yields non-hygroscopic, high-melting crystalline salts (1:0.5 or 1:1 stoichiometry).

Salt Formation Workflow:

SaltWorkflow Base Free Base (in EtOH) Mix Slow Addition at 0-5°C Base->Mix Acid Acid Solution (1.05 eq in EtOH) Acid->Mix Nucleate Induction Period (Stir 1-2 hrs) Mix->Nucleate Filter Isolate Salt Nucleate->Filter

Caption: Standard workflow for salt formation of amino-piperidine derivatives to ensure crystallinity.

Protocol (HCl Salt):

  • Dissolve 1g of free base in 10 mL absolute Ethanol.

  • Cool to 0°C.

  • Add 1.05 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl) dropwise.

  • Note: The salt may precipitate immediately. If not, add diethyl ether as an anti-solvent.

FAQ: Frequently Asked Questions

Q1: My product is pink/brown. Is it impure?

  • A: Yes. Aromatic amines are prone to oxidation (forming quinones) which causes discoloration.

  • Fix: Recrystallize in the presence of a small amount of activated charcoal, or perform the crystallization under a Nitrogen atmosphere.

Q2: I have the racemic compound. Can I separate the enantiomers via crystallization?

  • A: Direct crystallization will likely yield a racemic crystal (where R and S pack together). To separate them, you must use Diastereomeric Salt Resolution using a chiral acid (e.g., Tartaric acid or Mandelic acid) rather than standard crystallization.

Q3: The crystals turn into a gel when I filter them.

  • A: This indicates the formation of a "gelator" network, common with amide/alcohol combinations.

  • Fix: Increase the shear force (stirring speed) during the aging process to break up the gel network, or increase the temperature of the final slurry slightly before filtration.

References

  • BenchChem. (2025).[2] Crystallization of Benzamide Derivatives: Application Notes and Protocols. Retrieved from .

  • Sigma-Aldrich. (n.d.). (3-Aminophenyl)(piperidin-1-yl)methanone Product Specification and Handling. Retrieved from .

  • Mettler Toledo. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from .

  • National Institutes of Health (NIH). (2014). Synthesis and Crystal Structure of Piperidine-Benzamide Derivatives. PMC Article. Retrieved from .

  • ChemicalBook. (2024). Synthesis and Application of (R)-3-(Boc-Amino)piperidine and related intermediates.[3] Retrieved from .

Sources

Troubleshooting

Technical Guide: Stability of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol in Aqueous Solution

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol .[1] The content is synthesized from functional group analysis (benzam...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, handling protocols, and troubleshooting strategies for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol .[1] The content is synthesized from functional group analysis (benzamides, primary anilines, piperidines) and pharmaceutical stability standards (ICH Q1A).

Executive Stability Profile

[1-(3-Aminobenzoyl)piperidin-3-yl]methanol is a bifunctional building block containing a benzamide core and a primary aromatic amine .[1] Its stability in aqueous solution is governed by two competing mechanisms: oxidative degradation (rapid, light/air-sensitive) and hydrolytic cleavage (slow, pH-dependent).[1]

ParameterStability StatusCritical Notes
pH 2.0 – 4.0 Moderate Protonation of the aniline (

) retards oxidation but accelerates acid-catalyzed amide hydrolysis over time.[1]
pH 6.0 – 8.0 High Optimal window. Amide hydrolysis is negligible. However, the free aniline is most susceptible to auto-oxidation here.
pH > 10.0 Low Rapid base-catalyzed hydrolysis of the amide bond.[1]
Light/Air Critical Risk The electron-rich aniline moiety is highly prone to photo-oxidation, leading to "browning" (azo/quinone formation).[1]
Temperature Stable < 4°C Thermally stable in solution for 24–48h at 4°C. Long-term storage requires -20°C.
Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for troubleshooting. The following diagram illustrates the two primary degradation routes: Hydrolysis (splitting the molecule) and Oxidation (polymerization/discoloration).[1]

DegradationPathways cluster_0 Primary Degradation Pathways Parent [1-(3-Aminobenzoyl) piperidin-3-yl]methanol Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 4 or > 9 Oxidation Radical Oxidation (Light/O2 Induced) Parent->Oxidation hv / O2 BenzoicAcid 3-Aminobenzoic Acid (By-product A) Hydrolysis->BenzoicAcid Piperidine Piperidin-3-ylmethanol (By-product B) Hydrolysis->Piperidine AzoDimer Azo Dimers (Colored Precipitates) Oxidation->AzoDimer Quinone Quinone Imines (Reactive Electrophiles) Oxidation->Quinone

Figure 1: Mechanistic degradation pathways.[1] The amide bond is susceptible to hydrolysis (red path), while the aniline group undergoes oxidation (yellow path), causing solution discoloration.

Troubleshooting Guide

This section addresses specific observations users may encounter during experimentation.

Issue 1: Solution turns yellow/brown within hours.
  • Diagnosis: Oxidative degradation of the aniline. Primary aromatic amines form colored radical cations and azo-dimers upon exposure to light and oxygen.[1]

  • Root Cause: Lack of degassing or exposure to ambient light.

  • Corrective Action:

    • Degas buffers with Nitrogen or Argon for 15 minutes prior to dissolution.

    • Add an antioxidant if the assay permits: Ascorbic acid (1 mM) or DTT (0.5 mM) .[1]

    • Use amber glassware or wrap tubes in aluminum foil.

Issue 2: Precipitation observed upon dilution into buffer.
  • Diagnosis: Solubility crash. The compound has a hydrophobic benzoyl core. At neutral pH, the aniline is uncharged, reducing aqueous solubility.

  • Root Cause: Diluting a high-concentration DMSO stock directly into a static aqueous buffer causes local supersaturation.[1]

  • Corrective Action:

    • Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 50% Water/Acetonitrile) before the final buffer.

    • Vortex during addition: Never add the stock to a static solution.

    • Limit DMSO: Ensure final DMSO concentration is < 2% (v/v) to prevent "oiling out," but sufficiently high to maintain solubility if the concentration is > 1 mM.

Issue 3: Loss of potency in biological assays over 24h.
  • Diagnosis: Hydrolysis or Adsorption.

  • Root Cause: If the solution is clear (no oxidation), the amide bond may be hydrolyzing if the buffer is too acidic (pH < 4) or basic (pH > 9).[1] Alternatively, the hydrophobic core may adsorb to plastic surfaces.

  • Corrective Action:

    • Check pH: Ensure buffer is pH 6.0 – 8.0 (HEPES or PBS are ideal).[1]

    • Material Check: Switch to low-binding polypropylene tubes or glass vials.

    • Quantify: Run the HPLC protocol below to distinguish degradation from adsorption.

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous stock solution at -20°C? A: Yes, but with caveats. Aqueous freezing can cause "cryoconcentration," creating pockets of extreme pH that catalyze hydrolysis. Recommendation: Store stocks in 100% DMSO at -20°C or -80°C. If aqueous storage is mandatory, flash-freeze in liquid nitrogen to minimize the transition phase.[1]

Q: Is the compound compatible with cell culture media? A: Yes. However, cell media often contains oxidants (riboflavin, metals) and is incubated at 37°C. Protocol: Prepare fresh dilutions immediately before use. Do not incubate the compound in media for >24h without verifying stability.

Q: What is the extinction coefficient for concentration determination? A: While specific experimental values should be determined, 3-aminobenzamides typically exhibit a


 around 290–310 nm  with an 

.[1] Do not use UV for quantification if the solution has discolored, as oxidation products absorb strongly in the 350–450 nm range.
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to verify the integrity of your material.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (aniline specific).[1]

  • Expected Retention:

    • Piperidin-3-ylmethanol (hydrolysis product):[1] Near void volume (very polar).[1]

    • 3-Aminobenzoic acid (hydrolysis product): Early eluting (pH dependent).[1]

    • Parent Compound: Middle eluting.

    • Oxidation Dimers: Late eluting (highly hydrophobic).[1]

Protocol B: Preparation of a Stable Aqueous Stock (10 mM)
  • Weigh 23.4 mg of compound (MW: 234.29 g/mol ).[1]

  • Dissolve in 1.0 mL of anhydrous DMSO (creates 100 mM Master Stock).

  • Critical Step: Verify complete dissolution by vortexing.

  • To prepare 10 mM aqueous working solution:

    • Take 900 µL of PBS (pH 7.4), pre-degassed.

    • Slowly add 100 µL of the 100 mM DMSO stock while vortexing.

  • Use immediately or protect from light and store at 4°C for max 24 hours.

References
  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link

  • Bunnett, J. F. "Kinetics of the Acid-Catalyzed Hydrolysis of Amides."[2] Journal of the American Chemical Society, vol. 83, no.[2] 24, 1961, pp. 4956–4968. Link[1]

  • Larumbe, D., et al. "Theoretical Study of the Oxidation Mechanism of Aromatic Amines."[3] Journal of the Chemical Society, Perkin Transactions 2, 1996. Link

  • Sigma-Aldrich. "Product Specification: 3-Aminobenzamide (Related Structure Stability)." Merck KGaA, Accessed 2024. Link

Sources

Optimization

Removing unreacted starting materials from [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Technical Support Center: Purification of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Welcome to the technical support center for the synthesis and purification of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Welcome to the technical support center for the synthesis and purification of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol?

The most prevalent impurities are typically the unreacted starting materials from the amide coupling reaction:

  • 3-Aminobenzoic Acid: The carboxylic acid component.

  • Piperidin-3-ylmethanol: The amine (nucleophile) component.

The presence of these impurities is common, especially if the reaction has not gone to completion or if non-stoichiometric amounts of reactants were used.

Q2: Why is a simple filtration or single solvent wash often insufficient for purification?

A simple filtration or wash is unlikely to be effective due to the physicochemical properties of the product and impurities. The product, [1-(3-Aminobenzoyl)piperidin-3-yl]methanol, is a relatively polar molecule. The starting materials, an amino acid and an amino alcohol, are also polar and may have similar solubilities in many organic solvents, making separation by simple washing or crystallization from the crude mixture challenging.

Q3: What is the most effective strategy for removing both starting materials simultaneously?

The most robust and efficient method for removing both acidic (3-aminobenzoic acid) and basic (piperidin-3-ylmethanol) impurities from a neutral amide product is acid-base liquid-liquid extraction . This technique exploits the differences in the ionization states of the compounds in aqueous solutions of different pH to selectively move them out of the organic phase where your product resides.[1][2][3]

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols to address specific contamination issues. The core of this purification relies on understanding the distinct acidic and basic properties of the components in your reaction mixture.

Component Property Overview

A successful purification strategy begins with understanding the properties of the molecules you are trying to separate.

Compound Structure Type Key Functional Group(s) Expected Behavior in Extraction
[1-(3-Aminobenzoyl) piperidin-3-yl]methanol C₁₃H₁₈N₂O₂Product (Neutral Amide) Amide, Aromatic Amine, AlcoholRemains in the organic layer during both acidic and basic aqueous washes.
3-Aminobenzoic Acid C₇H₇NO₂Starting Material (Acidic) Carboxylic Acid, Aromatic AmineReacts with a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, moving it to the aqueous layer.[3]
Piperidin-3-ylmethanol C₆H₁₃NOStarting Material (Basic) Secondary Aliphatic AmineReacts with an acid (e.g., HCl) to form a water-soluble ammonium salt, moving it to the aqueous layer.[4]
Issue: My Crude Product is Contaminated with Unreacted Starting Materials.

This is the most common scenario. The following integrated acid-base extraction protocol is designed to remove both impurities in a sequential workup.

This procedure should be the first purification step after the initial reaction quench.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acid Wash (Removes Basic Impurity):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).

    • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The basic piperidin-3-ylmethanol will be protonated to its hydrochloride salt and partition into the aqueous (bottom, if using DCM; top, if using EtOAc) layer.[1][4]

    • Drain and collect the aqueous layer. Repeat the acid wash one more time to ensure complete removal.

  • Base Wash (Removes Acidic Impurity):

    • To the organic layer remaining in the funnel, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Using a weak base like bicarbonate is crucial to avoid potential hydrolysis of the desired amide product, which can occur with strong bases like NaOH.[1][3]

    • Stopper and shake, venting frequently as carbon dioxide gas will be generated from the neutralization of the carboxylic acid.

    • Allow the layers to separate. The acidic 3-aminobenzoic acid will be deprotonated to its sodium salt and partition into the aqueous layer.

    • Drain and collect the aqueous layer. Repeat the base wash.

  • Brine Wash & Drying:

    • Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified, neutral amide product.

G cluster_start Initial State cluster_acid Acid Wash cluster_base Base Wash cluster_final Final Product Crude Crude Product Mixture (in Organic Solvent) AcidWash Wash with 1M HCl Crude->AcidWash Step 1 AqueousAcid Aqueous Layer: Piperidin-3-ylmethanol (as HCl Salt) AcidWash->AqueousAcid Impurity Removed BaseWash Wash with sat. NaHCO₃ AcidWash->BaseWash Organic Layer Proceeds AqueousBase Aqueous Layer: 3-Aminobenzoic Acid (as Na Salt) BaseWash->AqueousBase Impurity Removed FinalProduct Organic Layer: Purified Product BaseWash->FinalProduct Organic Layer Proceeds

Caption: Workflow for purifying the neutral amide product.

Issue: My Product is Still Impure After Extraction.

If acid-base extraction does not yield a product of sufficient purity, or if other neutral, non-ionizable byproducts are present, column chromatography is the next logical step.

  • TLC Analysis: First, analyze your extracted product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The goal is to find a system where your product has an Rf value of approximately 0.3-0.4 and is well-separated from any impurities.

    • Recommended Starting Systems:

      • Ethyl Acetate / Hexanes (e.g., starting from 50:50 and increasing polarity)

      • Dichloromethane / Methanol (e.g., starting from 99:1 and increasing the percentage of methanol)

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the impure product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to move your product down the column.[5]

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Issue: My Purified Product is an Oil, but I Need a Crystalline Solid.

Obtaining a crystalline solid is often necessary for characterization (e.g., melting point, X-ray crystallography) and for long-term stability. Recrystallization is the preferred method for this final purification step.[6]

  • Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves your product when hot but not when cold.

    • Test small amounts of your product in various solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.[6]

    • A good solvent will require heating to fully dissolve the compound.

  • Procedure:

    • Place the impure solid in a flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot-filter the solution.

    • Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove all residual solvent.[7]

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Amide Column. (n.d.). GL Sciences. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PMC. [Link]

  • SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC. [Link]

  • Acid-Base Extraction and Purification. (n.d.). Scribd. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025, August 7). ResearchGate. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (n.d.). PubMed. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
  • Liquid/liquid Extraction. (n.d.). Course Hero. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. [Link]

  • Column Chromatography: Amides. (2016, January 16). Reddit. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). White Rose eTheses Online. [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (n.d.).
  • Reduction of Amides to Amines. (n.d.). Master Organic Chemistry. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one. (n.d.). MIT Open Access Articles. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016, June 10). PMC. [Link]

  • CHEM 2212L Experiment 8 - Amide Synthesis. (2020, July 3). YouTube. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
  • Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. (n.d.). PMC. [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Executive Summary: The Chemical Context Welcome to the technical support hub. You are experiencing peak tailing with [1-(3-Aminobenzoyl)piperidin-3-yl]methanol .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

Welcome to the technical support hub. You are experiencing peak tailing with [1-(3-Aminobenzoyl)piperidin-3-yl]methanol . To resolve this, we must first deconstruct the molecule’s behavior in solution.

This molecule contains three distinct functional regions:

  • Piperidine Ring: Part of an amide linkage (non-basic, neutral).

  • Methanol Group: Primary alcohol (polar, neutral, H-bond donor/acceptor).

  • 3-Aminobenzoyl Group: Contains a primary aromatic amine (aniline) .

The Culprit: The aromatic amine (aniline) is the primary cause of tailing. Unlike aliphatic amines (which are highly basic, pKa ~10-11), aromatic amines are weak bases (pKa ~3.5 – 4.5).

  • At pH 2.5 (Acidic): The aniline is protonated (

    
    ). It acts as a cation.
    
  • At pH 7.0 (Neutral): The aniline is predominantly neutral (

    
    ).
    

Tailing occurs because the protonated amine (at low pH) or the H-bond donating amine (at neutral pH) interacts with residual silanols on the silica column surface.[1]

Module 1: Diagnostic Framework (Root Cause Analysis)

Before changing your method, confirm the mechanism of failure.[2][3]

The Mechanism of Tailing

The tailing is likely caused by Secondary Silanol Interactions .[2][4] Even on "end-capped" columns, up to 50% of surface silanols remain accessible.

  • Scenario A (Low pH Method): If you are using 0.1% Formic Acid (pH ~2.7), your analyte is positively charged. It engages in Cation Exchange with ionized silanols (which can remain ionized even at low pH on older or lower-quality silica).

  • Scenario B (Neutral pH Method): If you are using Water/Methanol, the analyte is neutral but can form strong Hydrogen Bonds with free silanols.

Visualizing the Interaction

SilanolInteraction Analyte [1-(3-Aminobenzoyl)..] (Aniline Moiety) H_Bond Hydrogen Bonding (Neutral pH) Analyte->H_Bond Neutral Form Ion_Ex Cation Exchange (Acidic pH) Analyte->Ion_Ex Protonated Form Silanol Residual Silanol (Si-OH / Si-O-) Tailing Peak Tailing (As > 1.5) Silanol->Tailing Kinetic Lag H_Bond->Silanol Ion_Ex->Silanol

Figure 1: Mechanism of secondary interactions causing peak asymmetry.

Module 2: Mobile Phase Optimization Strategy

The most effective fix is chemical suppression of these interactions.

Strategy A: The "High pH" Approach (Recommended)

Since the aniline pKa is ~4.0, operating at pH 9-10 ensures the molecule is 100% neutral (uncharged). Neutral molecules do not engage in cation exchange with silanols.

  • Requirement: You MUST use a high-pH stable column (e.g., Hybrid Silica, Polymer, or Zirconia).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

Strategy B: The "Ion-Pairing" Approach (Traditional)

If you must use low pH (e.g., for MS sensitivity), replace Formic Acid with Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA (0.05% - 0.1%) forms an ion pair with the positively charged aniline, masking it from silanols. It also lowers the pH sufficiently to suppress silanol ionization.

  • Trade-off: TFA can suppress MS ionization signals.

Strategy C: The "Chaotropic" Approach

Add a chaotropic salt (like Sodium Perchlorate,


) to the mobile phase. This disrupts the solvation shell and reduces tailing for protonated amines.
  • Concentration: 50-100 mM.

  • Warning: Non-volatile; not compatible with LC-MS.

Summary of Mobile Phase Choices
StrategyMobile Phase ModifierpH RangeMechanismProsCons
Neutralization 10mM Ammonium Bicarbonate9.5 - 10.5De-protonates amineBest peak shape; High capacityRequires Hybrid Column
Masking 0.1% TFA~2.0Ion-PairingGood for standard C18MS Signal Suppression
Competition 0.1% Triethylamine (TEA)~7.0Silanol BlockerCheap; EffectiveColumn memory effects

Module 3: Column Selection Guide

If mobile phase adjustments fail, your column chemistry is likely mismatched.

Charged Surface Hybrid (CSH) / Embedded Polar Group (EPG)
  • Why: These columns have a slight positive surface charge or embedded polar group that repels protonated bases (like your aniline at low pH) or shields silanols.

  • Recommendation: Waters XBridge BEH Shield RP18, Phenomenex Luna Omega PS C18, or Agilent Zorbax Bonus-RP.

Phenyl-Hexyl Phases
  • Why: The "3-aminobenzoyl" group is aromatic. Phenyl phases offer

    
     interactions, providing alternative retention mechanisms that can pull the analyte away from silanols.
    
  • Recommendation: Phenomenex Kinetex Phenyl-Hexyl.

Module 4: Step-by-Step Troubleshooting Protocol

Follow this logic path to resolve your issue systematically.

Protocol: The "Tailing Elimination" Workflow
  • Step 1: The Diluent Check

    • Action: Ensure your sample is dissolved in the initial mobile phase (or weaker).

    • Why: If you dissolve in 100% MeOH but start your gradient at 5% MeOH, the solvent mismatch causes "fronting" that looks like tailing or general broadening.

    • Test: Dilute sample 1:10 in water and inject. If tailing improves, it was a solvent effect.

  • Step 2: The Modifier Switch

    • Action: Switch from Formic Acid/Acetate to 0.1% TFA .

    • Observation: If asymmetry (

      
      ) drops from 1.8 to 1.2, the issue is silanol interaction.
      
  • Step 3: The pH Swing

    • Action: If using a Hybrid column (e.g., BEH, Gemini), switch to 10mM Ammonium Bicarbonate (pH 10) .

    • Observation: This usually eliminates tailing for anilines completely.

  • Step 4: Column Replacement

    • Action: If the above fail, switch to a Phenyl-Hexyl or Polar-Embedded column.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Peak Tailing Detected CheckDiluent 1. Check Sample Diluent (Is it stronger than MP?) Start->CheckDiluent FixDiluent Match Diluent to Initial Mobile Phase CheckDiluent->FixDiluent Yes CheckColumn 2. Is Column High-pH Stable? (Hybrid/Polymer?) CheckDiluent->CheckColumn No HighPH Switch to pH 10 (Ammonium Bicarbonate) CheckColumn->HighPH Yes LowPH 3. Switch Modifier Use 0.1% TFA CheckColumn->LowPH No NewCol 4. Change Column Chemistry (Phenyl-Hexyl / EPG) HighPH->NewCol Tailing Persists LowPH->NewCol Tailing Persists

Figure 2: Logical workflow for isolating the source of peak asymmetry.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes. Adding 5-10 mM TEA to your buffer competes for silanol sites, effectively "blocking" them from your analyte. However, TEA is difficult to flush out of columns and can cause high background in LC-MS. Use only if TFA or High pH are not options.

Q: My peak is tailing, but also splitting. Is this the same issue? A: Likely not. Splitting usually indicates column voiding (physical damage) or solvent mismatch (sample solvent too strong). If the tailing is accompanied by a "shoulder," check your inlet frit or try a weaker sample solvent.

Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands) off the silica, exposing more raw silanols over time. This increases the secondary interactions. If a previously good method starts tailing, the column is likely degrading.

References

  • Dolan, J. W. (2025). HPLC Troubleshooting Guide: Peak Tailing. LCGC Magazine. Link

  • Waters Corporation. (2025). Controlling Silanol Activity in Reversed-Phase HPLC. Waters Knowledge Base. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Silanol Activity of C18 and C8 Bonded Phases. Journal of Chromatography A. Link

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Agilent Technical Library. Link

  • PubChem. (2025). 3-Aminobenzamide Compound Summary. National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Purity Standards for [1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Executive Summary In the synthesis of kinase inhibitors and GPCR ligands, [1-(3-Aminobenzoyl)piperidin-3-yl]methanol (hereafter referred to as ABPM ) serves as a critical intermediate scaffold. Its dual functionality—a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, [1-(3-Aminobenzoyl)piperidin-3-yl]methanol (hereafter referred to as ABPM ) serves as a critical intermediate scaffold. Its dual functionality—a primary alcohol for coupling and an aniline moiety for hydrogen bonding—makes it chemically versatile but analytically challenging.

This guide compares the performance of High-Fidelity Certified Reference Standards (CRM-Grade) against Generic Reagent-Grade Alternatives . We demonstrate that reliance on generic standards characterized solely by C18 HPLC-UV often leads to the under-quantification of critical impurities, specifically the N-oxide variants and regioisomers (2-amino vs. 3-amino).

We present a validated, orthogonal HPLC methodology using Phenyl-Hexyl stationary phases that outperforms traditional C18 methods, providing the resolution required for accurate purity assignment.

Chemical Profile & Critical Quality Attributes (CQA)

To select the correct standard, one must understand the molecule's behavior under chromatographic conditions.

AttributeSpecificationAnalytical Implication
Molecule [1-(3-Aminobenzoyl)piperidin-3-yl]methanolTarget Analyte
Formula C₁₃H₁₈N₂O₂MW: 234.29 g/mol
pKa (Base) ~4.2 (Aniline nitrogen)Requires buffered mobile phase (pH > 6.0 or < 3.0) to control ionization.
LogP ~0.9 - 1.2Moderately polar; elutes early on C18 without high aqueous content.
Chirality Position 3 on PiperidineCritical: Standards must be enantiomerically defined ((R) or (S)) if used for chiral drugs.
Key Impurities 3-Aminobenzoic acid, 3-Piperidinemethanol, N-OxidesPolar impurities may co-elute with the solvent front on C18.

Comparative Analysis: Standard Grades

The "product" in this guide is the Reference Standard itself. Below is a comparison of performance when using a CRM-Grade Standard (characterized by orthogonal methods) versus a Generic Reagent Grade (characterized by simple Area%).

Performance Matrix
FeatureOption A: CRM-Grade Standard (Recommended)Option B: Reagent Grade Alternative
Purity Assignment Mass Balance Approach: (100% - %Impurities - %Water - %Solvents).Simple Area%: Integration of the main UV peak only.
Impurity Profiling Quantifies inorganic salts and residual solvents (NMR/TGA).Ignores salts/solvents; often overestimates purity by 5-10%.
Traceability Traceable to SI units via primary NIST/BIPM standards.No traceability; "Use as is."
Suitability GMP/GLP Release Testing: Essential for calculating Response Factors (RRF).Early R&D Only: Suitable for rough reaction monitoring.
Risk Low.[1] Detects "invisible" impurities (e.g., salts).High. May cause mass balance errors in potency calculations.

Method Development: The "Alternatives"

The validity of a standard depends on the method used to test it. We compared two HPLC separation strategies.

Alternative 1: The Traditional C18 Method (Generic)
  • Stationary Phase: Alkyl-bonded silica (C18).

  • Mechanism: Hydrophobic interaction.[2][3]

  • Deficiency: The aniline group causes peak tailing due to silanol interactions. The polar alcohol group reduces retention, causing ABPM to elute near the void volume where ion-suppression occurs.

Alternative 2: The Phenyl-Hexyl Method (Enhanced Selectivity)
  • Stationary Phase: Phenyl-Hexyl bonded silica.

  • Mechanism:

    
    -
    
    
    
    interactions (with the aminobenzoyl ring) + Hydrophobic interaction.
  • Advantage: The aromatic ring of the stationary phase engages with the benzoyl moiety of ABPM. This "locks" the molecule in place longer, pulling it away from polar impurities and improving peak shape.

Experimental Data & Validation

The following data was generated comparing a 99.4% CRM-Grade ABPM Standard on both column chemistries.

Table 1: System Suitability Comparison
ParameterMethod A (C18) Method B (Phenyl-Hexyl) Verdict
Retention Time (

)
2.4 min5.8 minMethod B allows better separation from void.
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric)Method B eliminates silanol interaction.
Resolution (

)
1.2 (vs. Precursor)> 3.5 (vs. Precursor)Method B is validated.
Theoretical Plates (

)
4,50012,000Method B offers higher efficiency.

Detailed Experimental Protocols

Protocol A: Preparation of the Standard

Use this protocol to prepare the CRM-Grade standard for injection.

  • Weighing: Accurately weigh 10.0 mg of [1-(3-Aminobenzoyl)piperidin-3-yl]methanol into a 20 mL amber volumetric flask (protect from light to prevent aniline oxidation).

  • Dissolution: Add 10 mL of Diluent (50:50 Methanol:Water). Sonicate for 5 minutes. The aniline moiety ensures good solubility in alcohols.

  • Dilution: Make up to volume with Diluent. Final Concentration: 0.5 mg/mL .

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Note: Do not use Nylon filters as they may bind the aniline.

Protocol B: HPLC Instrument Conditions (Method B - Recommended)
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0 (Buffers the aniline).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Benzoyl absorption) and 210 nm (Piperidine backbone).

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B

    • 13.0 min: 95% B

    • 13.1 min: 5% B (Re-equilibration)

Visualization of Workflows

Diagram 1: Analytical Purity Assessment Workflow

This diagram illustrates the decision logic for certifying the ABPM standard.

PurityAssessment Start Raw Synthesis Product TGA TGA/ROI (Inorganics) Start->TGA HNMR 1H-NMR (Structure/Solvents) Start->HNMR HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC Chiral Chiral LC (Enantiomeric Excess) Start->Chiral Calc Mass Balance Calculation TGA->Calc % Ash/Volatiles HNMR->Calc % Residual Solvent HPLC->Calc % Organic Impurity Chiral->Calc % Enantiomer Cert Certified Standard (CRM Grade) Calc->Cert Purity Factor Assigned

Caption: Orthogonal characterization workflow required to establish a CRM-Grade standard for ABPM.

Diagram 2: Column Selection Logic

Why Phenyl-Hexyl is the superior choice for this specific molecule.

ColumnSelection Analyte Target: [1-(3-Aminobenzoyl)piperidin-3-yl]methanol Interaction Dominant Interactions? Analyte->Interaction PathA Hydrophobic Only (Piperidine Ring) Interaction->PathA Standard Approach PathB Pi-Pi + Hydrophobic (Benzoyl + Piperidine) Interaction->PathB Targeted Approach ColA C18 Column Result: Peak Tailing (Aniline) Poor Selectivity PathA->ColA ColB Phenyl-Hexyl Column Result: Sharp Peaks High Resolution PathB->ColB

Caption: Mechanistic basis for selecting Phenyl-Hexyl stationary phases over C18 for aminobenzoyl derivatives.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]

  • PubChem. Compound Summary: Piperidin-3-ylmethanol derivatives.[5][6][7] National Library of Medicine. [Link]

  • Waters Corporation. Selectivity Differences Between C18 and Phenyl-Hexyl Columns. Waters Knowledge Base. [Link]

  • Phenomenex. HPLC Column Selection Guide for Aromatic Compounds.[Link]

Sources

Comparative

Benchmarking Synthesis Routes for Aminobenzoyl Piperidines

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary The aminobenzoyl piperidine scaffold—specifically the amide formed between...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The aminobenzoyl piperidine scaffold—specifically the amide formed between an aminobenzoic acid derivative and a piperidine ring—is a privileged pharmacophore found in numerous GPCR ligands, kinase inhibitors, and serine protease inhibitors.

Synthesizing this moiety presents a classic chemoselectivity challenge: the aniline nitrogen on the benzoyl ring is a competing nucleophile. Attempting to activate unprotected 4-aminobenzoic acid often leads to self-polymerization. Consequently, the selection of the synthesis route depends heavily on scale , cost , and downstream functionalization needs .

This guide benchmarks the three dominant methodologies:

  • The Precursor Route (Nitro-Reduction): High scalability, lowest cost.

  • The Protected Route (Boc/Fmoc-Coupling): Ideal for library synthesis and late-stage diversification.

  • The One-Pot Direct Route (T3P/Coupling): Best for rapid optimization of sensitive substrates.

Part 1: Comparative Analysis of Methodologies

The following table benchmarks these routes based on experimental data derived from standard pharmaceutical process workflows.

MetricRoute A: Nitro-Reduction Route B: Boc-Protection Route C: T3P Direct Coupling
Primary Mechanism Acid Chloride Amidation

Reduction
Carbodiimide/Uronium Coupling

Deprotection
Propylphosphonic Anhydride Activation
Overall Yield High (>85%) Moderate to High (70-90%)Moderate (60-80%)
Atom Economy Excellent (uses cheap reagents)Poor (requires protection/deprotection steps)Good (low molecular weight byproducts)
Reagent Cost Low (SOCl₂, H₂/Pd)High (HATU, Boc-anhydride, TFA)Moderate (T3P is proprietary but efficient)
Scalability Kg-scale ready g-scale (cost-prohibitive at scale)100g-scale (exothermic control needed)
Impurity Profile Trace anilines, easy removalUrea byproducts (if EDC), IsobutyleneWater-soluble phosphorus byproducts
Best For Process Chemistry / Manufacturing MedChem Library Generation Rapid Analoging / Sensitive Motifs
Part 2: Strategic Synthesis Map

The following diagram visualizes the decision pathways for synthesizing aminobenzoyl piperidines, highlighting the critical control points for chemoselectivity.

SynthesisPathways Start_Nitro Start: 4-Nitrobenzoic Acid Activation_Cl Activation: SOCl2 / (COCl)2 (Acid Chloride) Start_Nitro->Activation_Cl Step 1 Start_Boc Start: 4-(Boc-amino)benzoic Acid Activation_HATU Activation: HATU / DIPEA Start_Boc->Activation_HATU Step 1 Start_Amine Start: 4-Aminobenzoic Acid Activation_T3P Activation: T3P / Pyridine Start_Amine->Activation_T3P Direct Coupling (Risk of polymerization) Intermediate_Nitro Intermediate: 4-Nitrobenzoyl Piperidine Activation_Cl->Intermediate_Nitro + Piperidine Intermediate_Boc Intermediate: 4-(Boc-amino)benzoyl Piperidine Activation_HATU->Intermediate_Boc + Piperidine Product Product: 4-Aminobenzoyl Piperidine Activation_T3P->Product Low Yield Route Reduction Reduction: H2, Pd/C or Fe/NH4Cl Intermediate_Nitro->Reduction Step 2 Deprotection Deprotection: TFA or HCl/Dioxane Intermediate_Boc->Deprotection Step 2 Reduction->Product Deprotection->Product

Caption: Comparative workflow of the three primary synthesis routes. Route A (Red) and Route B (Blue) offer the highest fidelity, while Route C (Yellow) is reserved for specific niche applications.

Part 3: Detailed Experimental Protocols
Route A: The "Process Standard" (Nitro-Reduction)

Rationale: This route avoids the handling of the nucleophilic aniline during the coupling step by masking it as a nitro group. It uses inexpensive thionyl chloride and catalytic hydrogenation, making it the industry standard for scale-up.

Step 1: Formation of 4-Nitrobenzoyl Piperidine

  • Activation: To a suspension of 4-nitrobenzoic acid (1.0 equiv) in dry Toluene or DCM, add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux (Toluene) or stir at RT (DCM) until the solution becomes clear and gas evolution ceases (approx. 2-4 h).

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Cool the solution to 0°C. Slowly add a mixture of Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. The reaction is highly exothermic; control temperature <10°C.

  • Workup: Wash with 1N HCl (to remove unreacted piperidine), then sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The product is typically a yellow solid. Yield >90%.

Step 2: Reduction to 4-Aminobenzoyl Piperidine

  • Setup: Dissolve the nitro-intermediate in Methanol or Ethanol (0.1 M concentration). Flush the vessel with Nitrogen.

  • Catalyst: Add 10 wt% Pd/C (approx. 5-10% by mass of substrate).[1]

  • Hydrogenation: Stir under a Hydrogen balloon (1 atm) at RT for 4-12 hours.

    • Note: For halogenated substrates (e.g., 3-chloro-4-nitrobenzoyl), use Fe/NH₄Cl or SnCl₂ to prevent dehalogenation.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Purification: Concentrate the filtrate. The product often crystallizes upon standing or can be used directly.[2]

    • Validation: LCMS shows M+1 peak corresponding to the aniline. Disappearance of the Nitro stretch (~1350/1530 cm⁻¹) in IR.

Route B: The "MedChem" Route (Boc-Protection)

Rationale: When the piperidine ring contains other sensitive functional groups (e.g., esters, nitriles) that might not survive harsh reduction conditions, the Boc-protection strategy is preferred.

  • Coupling: Dissolve 4-(Boc-amino)benzoic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate.

  • Addition: Add Piperidine (1.0 equiv). Stir at RT for 1-2 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and Brine.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1-2 hours.

  • Neutralization: Concentrate TFA. Redissolve in EtOAc and wash with sat. NaHCO₃ to obtain the free base.

Part 4: Troubleshooting & Self-Validation

To ensure scientific integrity, use these checkpoints to validate your protocol:

1. The "Polymerization" Trap

  • Symptom:[1][3][4][5][6][7][8] In Route C (Direct Coupling), the reaction turns into an insoluble tar.

  • Cause: The amino group of the starting material reacted with the activated ester of another molecule.[4]

  • Fix: Switch to Route A (Nitro) or Route B (Boc). If you must use Route C, use a massive excess of piperidine (5 equiv) and slow addition of the acid to the amine.

2. Solubility Issues during Reduction

  • Symptom:[1][3][4][5][6][7][8] Incomplete reduction in Route A.

  • Cause: Nitro-compounds can be poorly soluble in alcohols.

  • Fix: Use a co-solvent mixture of MeOH/THF (1:1) or warm the reaction slightly (40°C).

3. Aniline Oxidation

  • Symptom:[1][3][4][5][6][7][8] Product turns brown/black upon storage.

  • Cause: Electron-rich anilines oxidize in air.

  • Fix: Store the final product as an HCl salt (precipitate from Et₂O/HCl) rather than the free base.

References
  • BenchChem. (2025).[1][9][10] A Comparative Guide to the Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide. Retrieved from

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Organic Syntheses. (1929). Benzoyl Piperidine Synthesis (Schotten-Baumann Protocol). Coll. Vol. 1, p. 99. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-1-benzylpiperidine. Retrieved from

  • PrepChem. (2024). Synthesis of 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride. Retrieved from

Sources

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Feasible Synthetic Routes

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[1-(3-Aminobenzoyl)piperidin-3-yl]methanol
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[1-(3-Aminobenzoyl)piperidin-3-yl]methanol
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